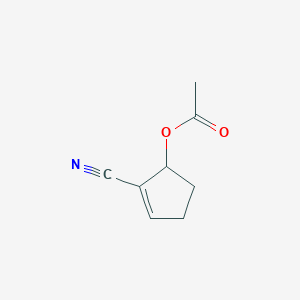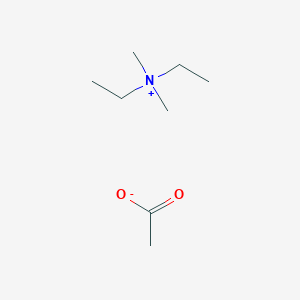
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate is a quaternary ammonium compound. It is known for its use in various chemical and industrial applications due to its unique properties. This compound is characterized by its ability to act as a surfactant, which makes it valuable in the formulation of detergents, fabric softeners, and other cleaning agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N-ethyl-N,N-dimethyl-, acetate typically involves the quaternization of N,N-dimethylethanamine with ethyl iodide, followed by the reaction with acetic acid to form the acetate salt. The reaction conditions generally include:
Quaternization Reaction: N,N-dimethylethanamine is reacted with ethyl iodide in an organic solvent such as ethanol or acetone. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.
Formation of Acetate Salt: The quaternized product is then treated with acetic acid to form the acetate salt. This step is usually performed in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product. The product is then purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can result in the formation of a new quaternary ammonium salt.
Applications De Recherche Scientifique
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the formulation of buffers and other reagents used in biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of detergents, fabric softeners, and other cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of ethanaminium, N-ethyl-N,N-dimethyl-, acetate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, potentially altering their permeability and facilitating the delivery of drugs or other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanaminium, N,N-dimethyl-, chloride: Another quaternary ammonium compound with similar surfactant properties.
Ethanaminium, N,N-dimethyl-, bromide: Similar to the chloride salt but with different solubility and reactivity characteristics.
Ethanaminium, N,N-dimethyl-, sulfate: Used in similar applications but with different chemical properties due to the presence of the sulfate group.
Uniqueness
Ethanaminium, N-ethyl-N,N-dimethyl-, acetate is unique due to its specific combination of the ethyl and acetate groups, which confer distinct solubility and reactivity properties. This makes it particularly valuable in applications where specific solubility and reactivity characteristics are required.
Propriétés
Numéro CAS |
173474-19-6 |
|---|---|
Formule moléculaire |
C8H19NO2 |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
diethyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C6H16N.C2H4O2/c1-5-7(3,4)6-2;1-2(3)4/h5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
CTQRLHKLJQNFPU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


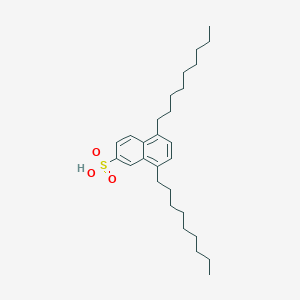
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)

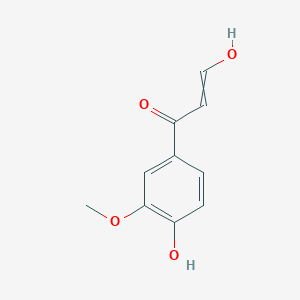

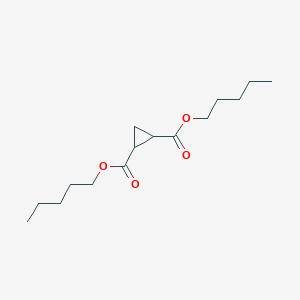

![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)

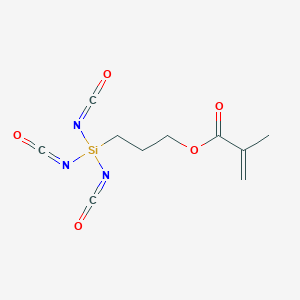

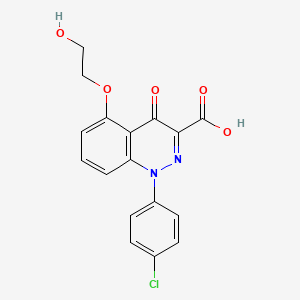
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
